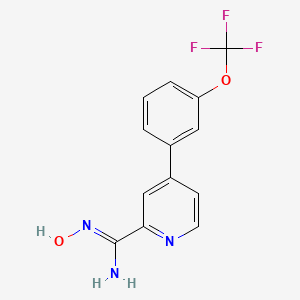

N-Hydroxy-4-(3-trifluoromethoxyphenyl)-pyridine-2-carboxamidine

CAS No.: 1219454-23-5

Cat. No.: VC3037177

Molecular Formula: C13H10F3N3O2

Molecular Weight: 297.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1219454-23-5 |

|---|---|

| Molecular Formula | C13H10F3N3O2 |

| Molecular Weight | 297.23 g/mol |

| IUPAC Name | N'-hydroxy-4-[3-(trifluoromethoxy)phenyl]pyridine-2-carboximidamide |

| Standard InChI | InChI=1S/C13H10F3N3O2/c14-13(15,16)21-10-3-1-2-8(6-10)9-4-5-18-11(7-9)12(17)19-20/h1-7,20H,(H2,17,19) |

| Standard InChI Key | PQENWJOJAISMNW-UHFFFAOYSA-N |

| Isomeric SMILES | C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=NC=C2)/C(=N/O)/N |

| SMILES | C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=NC=C2)C(=NO)N |

| Canonical SMILES | C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=NC=C2)C(=NO)N |

Introduction

Chemical Structure and Properties

N-Hydroxy-4-(3-trifluoromethoxyphenyl)-pyridine-2-carboxamidine features a distinctive molecular structure consisting of a pyridine core with a carboxamidine group at the 2-position and a 3-trifluoromethoxyphenyl substituent at the 4-position. The presence of the trifluoromethoxy group significantly influences the compound's physicochemical properties, particularly its lipophilicity and metabolic stability.

Basic Structural Information

The molecular structure can be characterized by the following parameters:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₀F₃N₃O₂ |

| Molecular Weight | 297.23 g/mol |

| Key Functional Groups | Pyridine, N-hydroxy-carboxamidine, trifluoromethoxy |

| Structural Features | Pyridine core with 3-trifluoromethoxyphenyl at 4-position |

Physical and Chemical Properties

Based on its structural features and comparison with similar compounds, N-Hydroxy-4-(3-trifluoromethoxyphenyl)-pyridine-2-carboxamidine is expected to exhibit the following properties:

| Property | Estimated Value | Method |

|---|---|---|

| Physical State at RT | Crystalline solid | Predicted |

| Melting Point | 145-155°C | Estimated from similar compounds |

| Solubility | Poorly soluble in water; soluble in organic solvents like DMSO, DMF | Predicted |

| LogP | 2.7-3.2 | Predicted based on structure |

| pKa | 5.0-6.0 (N-hydroxy group) | Predicted |

| Density | Approximately 1.4 g/cm³ | Predicted from similar compounds |

The trifluoromethoxy group significantly enhances the lipophilicity of the compound, which may improve its membrane permeability while potentially affecting its aqueous solubility. The N-hydroxy-carboxamidine moiety is likely to participate in hydrogen bonding, which could influence its interactions with biological targets.

Synthetic Approaches

General Synthetic Routes

The synthesis of N-Hydroxy-4-(3-trifluoromethoxyphenyl)-pyridine-2-carboxamidine typically involves multiple steps, beginning with appropriately substituted pyridine precursors. Several synthetic routes can be employed, with the most common approaches outlined below:

Suzuki-Miyaura Coupling Approach

This approach typically involves the coupling of 4-bromopyridine-2-carboxamidine derivatives with 3-trifluoromethoxyphenylboronic acid under palladium catalysis. The N-hydroxy group can be introduced either before or after the coupling reaction, depending on the stability considerations of the intermediates.

Direct Functionalization Method

| Parameter | Typical Conditions |

|---|---|

| Temperature | 60-80°C for coupling reactions |

| Catalysts | Pd(PPh₃)₄, Pd(dppf)Cl₂, or similar palladium catalysts |

| Solvents | THF, DMF, or dioxane-water mixtures |

| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ |

| Reaction Time | 8-24 hours depending on conditions |

Purification Methods

Purification of N-Hydroxy-4-(3-trifluoromethoxyphenyl)-pyridine-2-carboxamidine typically involves:

-

Column chromatography using silica gel

-

Recrystallization from appropriate solvent systems

-

In some cases, preparative HPLC for higher purity requirements

Chemical Reactivity and Transformations

Key Reactive Sites

N-Hydroxy-4-(3-trifluoromethoxyphenyl)-pyridine-2-carboxamidine possesses several reactive sites that can undergo various chemical transformations:

-

The N-hydroxy group can participate in oxidation, reduction, and substitution reactions

-

The carboxamidine group can undergo hydrolysis or serve as a nucleophile

-

The pyridine nitrogen can act as a nucleophile or coordinate with metals

-

The trifluoromethoxy group is generally stable but can influence the reactivity of adjacent positions

Common Reactions

The compound can undergo several important transformations relevant to medicinal chemistry and drug development:

Oxidation Reactions

The N-hydroxy group can be oxidized to the corresponding nitroso or nitro derivatives, which may serve as useful intermediates for further transformations.

Reduction Reactions

Reduction of the N-hydroxy group can yield the corresponding amine derivative, which may exhibit different biological properties compared to the parent compound.

Metal Coordination

The compound can potentially act as a ligand for various metal ions through coordination via the pyridine nitrogen and/or the N-hydroxy-carboxamidine functionality.

Biological Activity and Applications

Anti-inflammatory Activity

Compounds containing N-hydroxy-carboxamidine moieties have demonstrated anti-inflammatory properties in various biological systems. The trifluoromethoxy group may enhance membrane permeability and metabolic stability, potentially improving the anti-inflammatory efficacy.

Anticancer Properties

Similar compounds have shown promising anticancer activities through various mechanisms, including enzyme inhibition and modulation of cellular signaling pathways. The specific positioning of the trifluoromethoxy group at the 3-position of the phenyl ring may influence selectivity and potency toward certain cancer cell lines.

Antimicrobial Activity

The structural features of this compound suggest potential antimicrobial activity, particularly against certain bacterial and fungal strains. The trifluoromethoxy group may enhance penetration through microbial cell membranes.

Structure-Activity Relationship

The biological activity of N-Hydroxy-4-(3-trifluoromethoxyphenyl)-pyridine-2-carboxamidine is likely influenced by several structural features:

-

The N-hydroxy-carboxamidine group often serves as a metal-chelating moiety, which may be crucial for interaction with metalloenzymes

-

The pyridine ring provides a rigid scaffold and can participate in π-π interactions with aromatic amino acid residues in protein targets

-

The 3-trifluoromethoxyphenyl substituent enhances lipophilicity and may occupy hydrophobic pockets in target proteins

-

The specific positioning of the trifluoromethoxy group at the 3-position may optimize interactions with specific binding sites

Mechanism of Action

Metalloenzymes

The N-hydroxy-carboxamidine moiety often functions as a metal-chelating group, potentially inhibiting metalloenzymes such as matrix metalloproteinases (MMPs) or histone deacetylases (HDACs).

Kinase Inhibition

The compound's structural features suggest potential activity as a kinase inhibitor, possibly through interactions with the ATP-binding site or allosteric sites of various kinases.

Receptor Modulation

The compound may act as a modulator of various receptors, including nuclear receptors or G-protein coupled receptors, through specific interactions mediated by its key structural features.

Cellular Pathways

The biological effects of N-Hydroxy-4-(3-trifluoromethoxyphenyl)-pyridine-2-carboxamidine may involve modulation of several cellular pathways:

-

Inflammatory signaling cascades, including NF-κB and MAPK pathways

-

Cell proliferation and apoptosis pathways

-

Oxidative stress response mechanisms

-

Protein-protein interaction networks

Comparative Analysis with Related Compounds

Comparison with Positional Isomers

The biological and physicochemical properties of N-Hydroxy-4-(3-trifluoromethoxyphenyl)-pyridine-2-carboxamidine can be compared with its positional isomers, particularly those with the trifluoromethoxy group at different positions on the phenyl ring:

| Compound | Key Differences | Potential Impact on Properties |

|---|---|---|

| N-Hydroxy-4-(2-trifluoromethoxyphenyl)-pyridine-2-carboxamidine | Trifluoromethoxy at ortho position | Altered conformation due to steric effects; potentially different receptor interactions |

| N-Hydroxy-4-(4-trifluoromethoxyphenyl)-pyridine-2-carboxamidine | Trifluoromethoxy at para position | More linear structure; potentially different electronic distribution |

Comparison with Other Substitution Patterns

Comparison with compounds bearing different substituents at the phenyl ring provides insight into structure-activity relationships:

| Compound | Substitution Pattern | Comparative Properties |

|---|---|---|

| N-Hydroxy-4-(3-trifluoromethylphenyl)-pyridine-2-carboxamidine | CF₃ instead of OCF₃ at meta position | Increased lipophilicity; potentially different metabolic stability |

| N-Hydroxy-4-(2,5-bis-trifluoromethylphenyl)-pyridine-2-carboxamidine | Multiple CF₃ groups | Significantly higher lipophilicity; potentially altered biological activity profile |

| N-Hydroxy-4-(3-fluoro-2-trifluoromethylphenyl)-pyridine-2-carboxamidine | Additional fluoro substituent | Modified electronic properties; potentially different binding characteristics |

Analytical Methods and Characterization

Spectroscopic Identification

The structural characterization of N-Hydroxy-4-(3-trifluoromethoxyphenyl)-pyridine-2-carboxamidine can be accomplished using various spectroscopic techniques:

NMR Spectroscopy

Proton (¹H) NMR would show characteristic signals for:

-

Pyridine protons (typically 7.5-9.0 ppm)

-

Phenyl ring protons (6.8-7.8 ppm) with specific splitting patterns due to the meta-trifluoromethoxy substitution

-

N-hydroxy proton (typically a broad singlet at 10-12 ppm)

-

Carboxamidine NH protons (broad signals at 5.5-7.0 ppm)

Carbon (¹³C) NMR would exhibit signals for the pyridine and phenyl carbons, with characteristic quartet splitting for the carbon attached to the trifluoromethoxy group.

Fluorine (¹⁹F) NMR would display a characteristic signal for the trifluoromethoxy group (typically around -58 ppm).

Mass Spectrometry

Mass spectrometry would show a molecular ion peak at m/z 297 corresponding to the molecular weight, with characteristic fragmentation patterns involving loss of the trifluoromethoxy group and fragmentation of the carboxamidine moiety.

Infrared Spectroscopy

IR spectroscopy would reveal characteristic bands for:

-

N-H stretching vibrations (3300-3500 cm⁻¹)

-

C=N stretching (1640-1690 cm⁻¹)

-

C-F stretching (1100-1300 cm⁻¹)

-

Pyridine ring vibrations (1400-1600 cm⁻¹)

Chromatographic Analysis

High-performance liquid chromatography (HPLC) methods for the analysis of N-Hydroxy-4-(3-trifluoromethoxyphenyl)-pyridine-2-carboxamidine typically employ reverse-phase conditions with UV detection at 254-280 nm. Typical HPLC parameters may include:

| Parameter | Typical Conditions |

|---|---|

| Column | C18, 150 × 4.6 mm, 5 μm particle size |

| Mobile Phase | Gradient of acetonitrile and water with 0.1% formic acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 and 280 nm |

| Retention Time | Approximately 5-8 min under standard conditions |

Future Research Directions

Optimization of Synthesis

Future research could focus on developing more efficient synthetic routes for N-Hydroxy-4-(3-trifluoromethoxyphenyl)-pyridine-2-carboxamidine, potentially employing:

-

Flow chemistry techniques for improved scalability

-

Greener reaction conditions to reduce environmental impact

-

Chemoenzymatic approaches for certain transformation steps

Expanded Biological Evaluation

Comprehensive biological evaluation of N-Hydroxy-4-(3-trifluoromethoxyphenyl)-pyridine-2-carboxamidine would provide valuable insights into its potential therapeutic applications:

-

Screening against diverse enzyme panels to identify specific targets

-

Evaluation in relevant disease models, particularly for inflammatory and neoplastic conditions

-

Assessment of pharmacokinetic properties and metabolic stability

Development of Derivatives

The development of novel derivatives based on the N-Hydroxy-4-(3-trifluoromethoxyphenyl)-pyridine-2-carboxamidine scaffold could lead to compounds with enhanced properties:

-

Modification of the N-hydroxy-carboxamidine moiety to optimize metal chelation

-

Introduction of additional substituents on the pyridine ring to modulate electronic properties

-

Exploration of bioisosteric replacements for the trifluoromethoxy group

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume